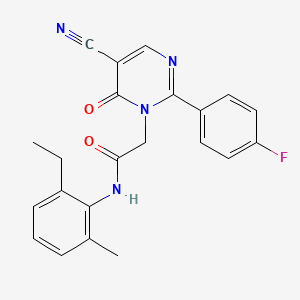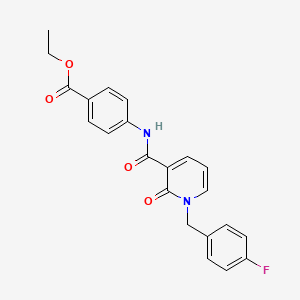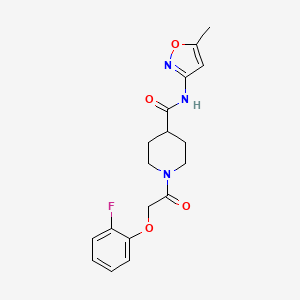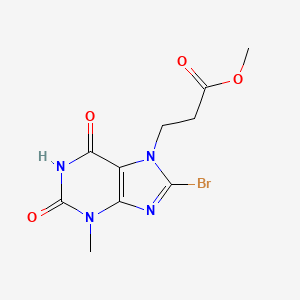
2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The synthesis route may also be evaluated for efficiency, cost-effectiveness, and environmental impact .Molecular Structure Analysis
The molecular structure of a compound is usually determined using techniques like X-ray crystallography . Other techniques like NMR spectroscopy and mass spectrometry can also provide information about the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted using computational chemistry methods .Scientific Research Applications
Metabolism and Disposition Studies
- Disposition and Metabolism: N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a related compound, has been studied for its disposition and metabolism in humans. This research is crucial for understanding the pharmacokinetics of such compounds, including elimination pathways and half-life measurements (Renzulli et al., 2011).
Synthesis and Characterization
- Synthesis of Carboxamide Derivatives: A broad range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, including similar carboxamide derivatives, have been synthesized. Their growth inhibitory properties against various cancer cell lines indicate the potential of these compounds in medicinal chemistry (Deady et al., 2005).
- Novel Thiazole-5-Carboxamide Derivatives: A series of novel thiazole-5-carboxamide derivatives have been synthesized, highlighting their anticancer activity against various cell lines. This underscores the importance of such compounds in the development of new anticancer therapies (Cai et al., 2016).
Pharmacological Applications
- Orexin Receptor Antagonism: Compounds structurally related to 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide have been studied for their role as orexin receptor antagonists. These studies are significant for developing treatments for conditions like insomnia and binge eating disorders (Piccoli et al., 2012).
Chemical Synthesis Processes
- Carbon−Sulfur Bond Formation: Research into carbon−sulfur bond formation, as seen in the synthesis of related compounds, is crucial for advancing synthetic methodologies in pharmaceutical manufacturing (Norris & Leeman, 2008).
Chemical Characterization and Screening
- Characterization of Research Chemicals: The characterization of compounds structurally similar to 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, including their synthesis and analytical characterization, is fundamental for understanding their pharmacological potential (McLaughlin et al., 2016).
Antimicrobial and Antiviral Activities
- Microwave Assisted Synthesis and Antimicrobial Activity: Studies on the microwave-assisted synthesis of thiazole derivatives and their subsequent evaluation for antimicrobial and antifungal activity are essential in the search for new antimicrobial agents (Dengale et al., 2019).
Anticancer Evaluation
- Synthesis and Anticancer Activity: The synthesis and evaluation of thiazole-5-carboxamide derivatives, with a focus on their anticancer activities, are critical for developing new anticancer drugs (Mhaske et al., 2011).
Mechanism of Action
Biochemical Pathways
The compound may influence a variety of pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential for side effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and carries out its action .
Safety and Hazards
properties
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-6-9(10(13)15)16-11(14-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNFXQCSZMDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2478529.png)
![4-methoxy-N-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2478535.png)





![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)

![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2478550.png)